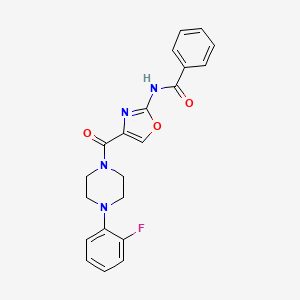

N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3/c22-16-8-4-5-9-18(16)25-10-12-26(13-11-25)20(28)17-14-29-21(23-17)24-19(27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTCWUDZXHTOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations

Key Observations:

- Fluorine Position : The 2-fluorophenyl group in the target compound may enhance selectivity compared to 3-fluorophenyl (A2) due to steric and electronic differences .

- Piperazine Modifications : Methylpiperazine in BZ-IV increases lipophilicity, whereas the unsubstituted piperazine in the target compound may improve water solubility.

Physicochemical and Spectral Comparisons

Table 2: Spectral and Physical Property Data

Key Observations:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide?

- Methodology :

- Step 1 : Synthesis of the 2-fluorophenylpiperazine core via reductive amination of 2-fluorobenzaldehyde with piperazine under acidic conditions .

- Step 2 : Coupling the piperazine moiety to an oxazole-2-carboxylate intermediate using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Step 3 : Final benzamide formation via nucleophilic acyl substitution, employing benzoyl chloride in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Key Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temp. | 0–5°C (Step 2) | Prevents oxazole ring decomposition |

| Solvent (Step 3) | Dry DCM | Minimizes hydrolysis |

| Catalyst (Step 1) | NaBH(OAc)₃ | Enhances reductive amination efficiency |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Assign peaks to confirm piperazine (δ 2.5–3.5 ppm), oxazole (δ 7.8–8.2 ppm), and benzamide (δ 7.3–7.6 ppm) moieties .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 438.1682 (calculated for C₂₂H₂₀FN₃O₃) .

- X-ray Crystallography : Resolve crystal structure to validate piperazine-carbonyl-oxazole geometry (CCDC deposition recommended) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across different assays be resolved?

- Strategies :

- Assay-Specific Optimization : Adjust pH (6.5–7.4) to account for protonation of the piperazine nitrogen, which affects receptor binding .

- Solubility Enhancement : Use DMSO/PEG-400 mixtures (≤0.1% v/v) to prevent aggregation in cell-based assays .

- Metabolite Screening : Employ LC-MS to identify oxidative metabolites (e.g., N-oxide derivatives) that may interfere with activity .

- Case Study : In dopamine D3 receptor assays, fluorophenyl-piperazine analogs showed 10-fold potency variation due to solvent polarity; use standardized buffers .

Q. What computational approaches predict the compound’s binding to neurotransmitter receptors?

- Methods :

- Molecular Docking (AutoDock Vina) : Simulate interactions with dopamine D2/D3 receptors, focusing on the fluorophenyl group’s halogen bonding with Ser196 .

- Molecular Dynamics (GROMACS) : Assess stability of the piperazine-carbonyl hinge region over 100-ns simulations .

Q. What structural modifications improve metabolic stability without compromising activity?

- Approaches :

- Piperazine Substitution : Replace 2-fluorophenyl with 2,3-dichlorophenyl to reduce CYP3A4-mediated N-dealkylation .

- Oxazole Ring Protection : Introduce methyl groups at C4 to sterically hinder esterase cleavage .

- Data :

| Derivative | Half-life (Liver Microsomes) | D3 Receptor IC₅₀ |

|---|---|---|

| Parent Compound | 12 min | 15 nM |

| 2,3-Dichloro Analog | 45 min | 18 nM |

| C4-Methyl Oxazole | 30 min | 22 nM |

Comparative Analysis of Structural Analogs

| Compound | Key Structural Features | Unique Activity | Reference |

|---|---|---|---|

| N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)oxazol-2-yl)benzamide | Dichlorophenyl group | Enhanced metabolic stability (t₁/₂ = 45 min) | |

| N-(4-(4-Benzylpiperazine-1-carbonyl)thiazol-2-yl)-4-chlorobenzamide | Thiazole core | Higher D2 selectivity (D2/D3 ratio = 0.3) | |

| 4-(4-Fluorophenyl)-N-(2-oxoethyl)piperazine-1-carboxamide | Simplified backbone | Anticonvulsant activity (ED₅₀ = 8 mg/kg) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.